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molecular formula C7H6F3NO2S B1347290 3-(Trifluoromethyl)benzenesulfonamide CAS No. 672-58-2

3-(Trifluoromethyl)benzenesulfonamide

Cat. No. B1347290
M. Wt: 225.19 g/mol
InChI Key: ZUTVRDMZQSHCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622583B2

Procedure details

A solution of 8-{5-chloro-3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-pyridine-2-carbonyl}-2,3-dihydro-benzo [1,4]oxazine-4-carboxylic acid tert-butyl ester (510.2 mg) in 3 mL HCl (4 M in dioxane) and water (1 mL) was heated at 80 OC for overnight. Upon cooling to room temperature, the mixture was concentrated and the residue was purified by flash column chromatography on silica gel to afford 4-chloro-NJ5-chloro-2-(3,4-dihydro-2H-benzo[1,4]oxazine-8-carbonyl)-pyridin-3-yl]-3-trifluoromethyl-benzenesulfonamide (210.2 mg) as white solid. MS m/z: 531.9 (M+H)+.
Name
8-{5-chloro-3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-pyridine-2-carbonyl}-2,3-dihydro-benzo [1,4]oxazine-4-carboxylic acid tert-butyl ester
Quantity
510.2 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(N1C2C=CC=C(C(C3C([N:26]([S:30]([C:33]4[CH:38]=[CH:37][C:36](Cl)=[C:35]([C:40]([F:43])([F:42])[F:41])[CH:34]=4)(=[O:32])=[O:31])COC)=CC(Cl)=CN=3)=O)C=2OCC1)=O)(C)(C)C>Cl.O>[F:43][C:40]([F:41])([F:42])[C:35]1[CH:34]=[C:33]([S:30]([NH2:26])(=[O:32])=[O:31])[CH:38]=[CH:37][CH:36]=1

Inputs

Step One
Name
8-{5-chloro-3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-pyridine-2-carbonyl}-2,3-dihydro-benzo [1,4]oxazine-4-carboxylic acid tert-butyl ester
Quantity
510.2 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCOC2=C1C=CC=C2C(=O)C2=NC=C(C=C2N(COC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)S(=O)(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 210.2 mg
YIELD: CALCULATEDPERCENTYIELD 123.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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